3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate
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Overview
Description
3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate is a complex organic compound featuring a cyclopentene ring, a benzyloxy group, and a diazonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate typically involves multiple stepsThe diazonium group is then introduced via diazotization, which involves the reaction of an amine with nitrous acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy amines .
Scientific Research Applications
3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentene ring structure but lacks the benzyloxy and diazonium groups.
Benzyloxycyclopentene: Contains the benzyloxy group but does not have the diazonium group.
Diazonium Salts: Similar in having the diazonium group but differ in the rest of the molecular structure.
Uniqueness
The presence of both the benzyloxy and diazonium groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research .
Properties
CAS No. |
61111-59-9 |
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Molecular Formula |
C18H19N2O5- |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-diazo-3-oxo-3-[1-[1-(phenylmethoxymethyl)cyclopent-2-en-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C18H20N2O5/c1-13(25-17(23)15(20-19)16(21)22)18(9-5-6-10-18)12-24-11-14-7-3-2-4-8-14/h2-5,7-9,13H,6,10-12H2,1H3,(H,21,22)/p-1 |
InChI Key |
LZRULQCWCUOLDE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1(CCC=C1)COCC2=CC=CC=C2)OC(=O)C(=[N+]=[N-])C(=O)[O-] |
Origin of Product |
United States |
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